3-Bromo-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
3-Bromo-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and an ether linkage to a pyrrolidine ring, which is further substituted with a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the pyridine and thiadiazole intermediates. One common approach is to first synthesize the 3-methyl-1,2,4-thiadiazole-5-yl pyrrolidine, which is then reacted with 3-bromo-4-hydroxypyridine under suitable conditions to form the desired compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the thiadiazole moiety.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling could produce a biaryl compound.
Scientific Research Applications
3-Bromo-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole moiety may play a crucial role in binding to these targets, potentially inhibiting their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylpyridine: A simpler analog with a methyl group instead of the thiadiazole-pyrrolidine moiety.
3-Bromo-1,2,4-thiadiazole: Contains the thiadiazole ring but lacks the pyridine and pyrrolidine components.
4-(Bromomethyl)pyridine: Features a bromomethyl group instead of the more complex substituents.
Uniqueness
3-Bromo-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}pyridine is unique due to its combination of a pyridine ring with a thiadiazole-pyrrolidine moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
5-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4OS/c1-8-15-12(19-16-8)17-5-3-9(7-17)18-11-2-4-14-6-10(11)13/h2,4,6,9H,3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGECPABEZCZBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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